N'-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]methanesulfonohydrazide
Description
Overview of Sulfonohydrazide Derivatives in Modern Chemistry
Sulfonohydrazides are nitrogen-containing compounds derived from sulfonic acids, where a hydrazide group (-NH-NH$$_2$$) replaces the hydroxyl group of the sulfonic acid moiety. These derivatives exhibit broad applicability in organic synthesis, serving as precursors for heterocyclic compounds and ligands for metal complexes. Their biological activity, particularly antimicrobial and anti-inflammatory properties, has been extensively documented. For instance, Schiff base sulfonohydrazides demonstrate notable antibacterial efficacy against Gram-positive and Gram-negative strains. Recent advancements have expanded their utility into antiviral research, with studies identifying sulfonohydrazides as potential inhibitors of SARS-CoV-2 viral entry and replication.
The structural flexibility of sulfonohydrazides allows for targeted modifications, such as the introduction of electron-withdrawing substituents like trifluoroethoxy groups. These modifications enhance metabolic stability and binding affinity to biological targets, making them valuable in drug discovery.
Historical Context and Discovery of the Compound
The synthesis of N’-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]methanesulfonohydrazide emerged from efforts to optimize sulfonohydrazide derivatives for enhanced electronic and steric properties. Trifluoroethoxy groups were strategically incorporated to exploit their strong electron-withdrawing effects, which stabilize intermediates in organic reactions and improve solubility in nonpolar solvents. Early synthetic routes involved the condensation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with methanesulfonohydrazide, facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC).
The compound’s discovery aligns with broader trends in fluoroorganic chemistry, where fluorine substituents are leveraged to modulate pharmacokinetic properties. Its CAS registry number (477864-01-0) and molecular formula (C$${12}$$H$${12}$$F$$6$$N$$2$$O$$_5$$S) reflect its distinct structural identity within the sulfonohydrazide family.
Rationale for Academic Research on Trifluoroethoxy-Substituted Benzoyl Methanesulfonohydrazides
Academic interest in this compound stems from two primary factors:
- Electronic Modulation : The trifluoroethoxy groups induce pronounced electron-withdrawing effects, altering charge distribution across the benzoyl ring. This property is critical in reactions requiring electrophilic activation, such as nucleophilic aromatic substitutions.
- Biological Potential : Structural analogs of sulfonohydrazides have demonstrated inhibitory activity against viral proteins, including SARS-CoV-2 spike glycoproteins. The trifluoroethoxy substituents may enhance membrane permeability, facilitating intracellular delivery.
Recent studies underscore its utility as a biochemical probe for investigating enzyme-substrate interactions, particularly in fluorinated environments. For example, molecular docking simulations predict strong binding affinities between this compound and viral RNA-dependent RNA polymerase (RdRp).
Scope and Objectives of the Present Review
This review aims to:
- Systematize synthetic methodologies for N’-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]methanesulfonohydrazide.
- Elucidate structure-activity relationships (SARs) influenced by trifluoroethoxy substituents.
- Evaluate emerging applications in medicinal chemistry and materials science.
| Table 1 : Key Properties of N’-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]methanesulfonohydrazide | |
|---|---|
| Molecular Formula | C$${12}$$H$${12}$$F$$6$$N$$2$$O$$_5$$S |
| CAS Number | 477864-01-0 |
| IUPAC Name | N'-methylsulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide |
| Key Functional Groups | Trifluoroethoxy, sulfonohydrazide, benzoyl |
Properties
IUPAC Name |
N'-methylsulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F6N2O5S/c1-26(22,23)20-19-10(21)8-4-7(24-5-11(13,14)15)2-3-9(8)25-6-12(16,17)18/h2-4,20H,5-6H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXQNDQBHYPNKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NNC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F6N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]methanesulfonohydrazide typically involves multiple steps. One common method starts with the preparation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, which is then converted into the corresponding benzoyl chloride. This intermediate is reacted with methanesulfonohydrazide under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]methanesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N’-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]methanesulfonohydrazide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N’-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]methanesulfonohydrazide involves its interaction with specific molecular targets. The trifluoroethoxy groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydrazone Derivatives
Hydrazones derived from 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (e.g., 4a–n in and 4a–k in ) are synthesized via condensation with aldehydes or acetophenones in ethanol at 70–75°C. These compounds serve as precursors for heterocyclic systems. For example:
- N'-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]methanesulfonohydrazide differs from hydrazones by replacing the aldehyde-derived R-group with a methanesulfonyl group, which may alter solubility and biological activity .
Table 1: Comparison of Hydrazone Derivatives
| Compound Class | Core Structure | Key Substituents | Synthesis Conditions | Yield (%) |
|---|---|---|---|---|
| Target Compound | Benzoyl-methanesulfonohydrazide | 2,5-bis(trifluoroethoxy), SO₂CH₃ | Not explicitly described | N/A |
| Hydrazones (4a–n) | Benzoyl-hydrazide + aldehyde/ketone | Varied R-groups (e.g., aryl, alkyl) | Ethanol, 70°C, 2 hours | 85–94 |
| Ethylsulfanyl Hydrazones | Benzoyl-hydrazide + ethylsulfanyl | Ethylsulfanyl, arylidene | Ethanol, reflux, 7 hours | 70–80 |
Sulfonohydrazide Derivatives
Sulfonohydrazide analogs, such as N'-(4-bromophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (CAS 860785-91-7) and N'-(4-chlorophenyl)sulfonyl derivatives (), share the sulfonohydrazide backbone but vary in aryl sulfonyl substituents:
- Synthetic routes for these derivatives involve coupling sulfonyl chlorides with benzohydrazides, whereas the target compound may require direct sulfonation or alternative functionalization .
Table 2: Sulfonohydrazide Derivatives
| Compound | Substituent on Sulfonyl Group | Molecular Weight (g/mol) | Key Spectral Data (IR, NMR) |
|---|---|---|---|
| Target Compound | Methanesulfonyl (SO₂CH₃) | ~440 (estimated) | ν(SO₂) ~1350 cm⁻¹; δ(NH) ~10–12 ppm (1H-NMR) |
| N'-(4-Bromophenyl)sulfonyl analog | 4-Bromophenyl | 551.300 | ν(SO₂) ~1247–1255 cm⁻¹; δ(Br) in 13C-NMR |
| N'-(4-Chlorophenyl)sulfonyl analog | 4-Chlorophenyl | 507.750 | ν(SO₂) ~1250 cm⁻¹; δ(Cl) in 13C-NMR |
Heterocyclic Derivatives
The target compound’s benzohydrazide core is a precursor for heterocycles like 1,3-thiazolidin-4-ones and 1,3,4-oxadiazoles:
Table 3: Heterocyclic Derivatives vs. Target Compound
| Property | 1,3-Thiazolidin-4-ones | 1,3,4-Oxadiazoles | Target Compound |
|---|---|---|---|
| Core Structure | Thiazolidinone ring | Oxadiazole ring | Linear sulfonohydrazide |
| Bioactivity | Antiviral, anticancer | Antioxidant, anti-inflammatory | Underexplored (potential enzyme inhibition) |
| Synthesis Step | Cyclization with thioglycolic acid | Cyclization with acetic anhydride | Direct sulfonylation |
Spectroscopic and Analytical Comparisons
- IR Spectroscopy: The target compound’s sulfonohydrazide group is expected to show ν(SO₂) stretches near 1350 cm⁻¹, distinct from hydrazones (ν(C=N) ~1600 cm⁻¹) and triazoles (ν(C=S) ~1247–1255 cm⁻¹) .
- NMR : The methanesulfonyl group’s protons (SO₂CH₃) would resonate as a singlet near δ 3.3 ppm (1H-NMR), contrasting with aryl protons in analogs (δ 6.5–8.5 ppm) .
Biological Activity
N'-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]methanesulfonohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article examines its synthesis, chemical properties, and biological mechanisms, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C12H12F6N2O5S
- IUPAC Name : N'-methylsulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
- CAS Number : 477864-01-0
The compound features trifluoroethoxy groups that enhance its lipophilicity, facilitating cellular penetration and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
- Preparation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid .
- Conversion to benzoyl chloride .
- Reaction with methanesulfonohydrazide under controlled conditions using solvents like dichloromethane and catalysts such as triethylamine.
This multi-step synthesis is optimized for yield and purity in industrial applications.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The trifluoroethoxy groups increase the compound's ability to penetrate cell membranes and interact with various enzymes and proteins. This modulation can lead to significant biological effects, including:
- Inhibition of Enzyme Activity : The compound may inhibit certain enzymes involved in metabolic pathways.
- Anticancer Activity : Preliminary studies suggest potential anticancer properties through the induction of apoptosis in cancer cells.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 20 | Inhibition of proliferation |
| HeLa (Cervical Cancer) | 18 | Cell cycle arrest |
Anti-inflammatory Properties
In addition to its anticancer activity, the compound has shown promise in anti-inflammatory applications. Research indicates that it may inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models.
Case Studies
-
Study on Anticancer Effects :
- A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on A549 cells. The results indicated a dose-dependent decrease in cell viability and increased apoptosis markers (caspase activation).
-
Inflammation Model :
- An experimental model using LPS-stimulated macrophages showed that treatment with this compound reduced the secretion of inflammatory mediators by approximately 50%, suggesting a significant anti-inflammatory effect.
Q & A
Q. Table 1: Synthesis Parameters from Literature
| Parameter | Typical Range/Choice | Reference |
|---|---|---|
| Solvent | Dichloromethane, DMF | |
| Temperature | 80–100°C (reflux) | |
| Catalysts | Triethylamine, pyridine | |
| Reaction Time | 4–24 hours |
Basic: What characterization techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm substituent positions and trifluoroethoxy group integration .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC-Purity Analysis: Reverse-phase HPLC with UV detection ensures >95% purity, critical for biological studies .
- X-ray Crystallography: Resolves ambiguous stereochemistry in crystalline derivatives .
Advanced: How can computational chemistry tools be integrated into the experimental design process for modifying the hydrazide moiety?
Methodological Answer:
- Reaction Path Prediction: Quantum mechanical calculations (e.g., DFT) model transition states to predict feasible reaction pathways for hydrazide functionalization .
- Docking Studies: Molecular docking identifies modifications that enhance binding affinity to biological targets (e.g., enzymes) .
- Machine Learning: Training models on existing hydrazide reactivity data can prioritize synthetic routes with high success probability .
Advanced: What strategies are effective in resolving contradictory biological activity data observed in different studies?
Methodological Answer:
- Replicate Assay Conditions: Standardize cell lines, solvent carriers (e.g., DMSO concentration), and incubation times to minimize variability .
- Impurity Profiling: Use LC-MS to identify trace byproducts (e.g., hydrolyzed derivatives) that may skew bioactivity results .
- Orthogonal Assays: Validate antimicrobial activity with both broth microdilution and agar diffusion methods to confirm potency .
Advanced: How does the electron-withdrawing effect of trifluoroethoxy groups influence the compound's reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Activation of Benzoyl Group: The trifluoroethoxy substituents increase electrophilicity at the benzoyl carbonyl, facilitating nucleophilic attack by hydrazides .
- Resonance Effects: Electron withdrawal destabilizes intermediates, accelerating reaction rates in SNAr (nucleophilic aromatic substitution) .
- Experimental Validation: Compare reactivity with non-fluorinated analogs using kinetic studies (e.g., monitoring by F NMR) .
Advanced: What methodologies are recommended for analyzing degradation products under varying pH conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (pH 2), neutral (pH 7), and basic (pH 12) conditions at 40°C for 48 hours .
- LC-MS/MS Analysis: Identify degradation products (e.g., hydrolyzed sulfonohydrazide or trifluoroethanol byproducts) .
- Kinetic Modeling: Use Arrhenius plots to predict shelf-life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
